molecular formula C13H16Cl2N2O B5853814 N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide

N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide

Cat. No. B5853814
M. Wt: 287.18 g/mol
InChI Key: STAOKGJTCDNEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide, commonly known as NDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.2 g/mol.

Mechanism of Action

The mechanism of action of NDPA is complex and involves multiple pathways. NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which leads to increased calcium influx and neurotransmitter release. NDPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NDPA has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, GABA receptor, and voltage-gated calcium channels.
Biochemical and Physiological Effects
NDPA has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. NDPA has also been shown to improve cognitive function and memory formation, making it a potential candidate for the treatment of neurological disorders. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.

Advantages and Limitations for Lab Experiments

NDPA has several advantages for lab experiments, including its high solubility in organic solvents and its ability to modulate the activity of multiple ion channels and receptors. However, NDPA also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on NDPA, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of neurological disorders, cancer, and pain. Further studies are also needed to elucidate the mechanism of action of NDPA and to investigate its potential toxic effects in vivo.

Synthesis Methods

NDPA can be synthesized using a variety of methods, including the reaction of 2,3-dichloroaniline with piperidine and acetic anhydride, or the reaction of 2,3-dichlorobenzoyl chloride with piperidine and acetamide. The yield of NDPA can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the molar ratio of the reactants.

Scientific Research Applications

NDPA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. NDPA has also been investigated as a potential treatment for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, NDPA has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. NDPA has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In toxicology, NDPA has been used as a model compound to study the toxicological effects of similar compounds, such as pesticides and herbicides. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-5-4-6-11(13(10)15)16-12(18)9-17-7-2-1-3-8-17/h4-6H,1-3,7-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOKGJTCDNEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide

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